![molecular formula C13H10ClN3O2 B2400879 2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride CAS No. 2126178-99-0](/img/structure/B2400879.png)
2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride
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Overview
Description
“2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride” is a compound with the IUPAC name 2-(pyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid hydrochloride . It has a molecular weight of 275.69 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1,3,4-oxadiazoles incorporating benzimidazole and pyridine scaffolds in a single molecular framework has been synthesized . The structures of the synthesized derivatives were assigned by IR, NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of “2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride” can be represented by the InChI code: 1S/C13H9N3O2.ClH/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8;/h1-7H,(H,15,16)(H,17,18);1H .Chemical Reactions Analysis
While specific chemical reactions involving “2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride” are not available, similar compounds have been synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant activities .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial properties. Researchers have explored their potential as novel antimicrobial agents against drug-resistant bacterial pathogens. Further studies are needed to elucidate the specific mechanisms and optimize their efficacy .
Molecular Simulation Studies
Computational approaches, such as molecular simulations, can help predict the binding interactions of our compound with biological targets. Investigating its binding affinity and mode of action could guide further experimental studies .
Drug Synthesis and Intermediates
Beyond its pharmacological applications, our compound serves as an organic synthesis intermediate. Researchers use it in laboratory processes and pharmaceutical chemistry to create new compounds.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the benzimidazole and pyridine scaffolds in the molecular structure of this compound are crucial for its biological activity . The interaction of this compound with its targets likely involves the formation of hydrogen bonds and other types of intermolecular interactions .
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, bacterial and viral replication, and more .
Pharmacokinetics
The compound’s solubility in water and other polar solvents, as suggested by the properties of similar compounds , could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with similar compounds, the effects could potentially include the inhibition of bacterial and viral replication, reduction of inflammation, inhibition of tumor growth, and more .
properties
IUPAC Name |
2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2.ClH/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8;/h1-7H,(H,15,16)(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXQZESMKBYUBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride |
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